molecular formula C18H25NO3 B2568573 N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide CAS No. 1428379-35-4

N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide

Cat. No.: B2568573
CAS No.: 1428379-35-4
M. Wt: 303.402
InChI Key: CBIKWRCLCJVQDC-UHFFFAOYSA-N
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Description

N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide is a compound that combines the structural features of adamantane and furan Adamantane is a polycyclic hydrocarbon known for its stability and unique three-dimensional structure, while furan is a heterocyclic aromatic compound with a five-membered ring containing one oxygen atom

Preparation Methods

The synthesis of N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. . The reaction conditions often involve the use of radical initiators and specific solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions for higher yields and purity.

Chemical Reactions Analysis

N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical interactions, while the adamantane moiety provides stability and rigidity to the molecule. These interactions can affect biological processes, such as enzyme activity and receptor binding, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c20-16(15-2-4-22-11-15)1-3-19-17(21)18-8-12-5-13(9-18)7-14(6-12)10-18/h2,4,11-14,16,20H,1,3,5-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIKWRCLCJVQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(C4=COC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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